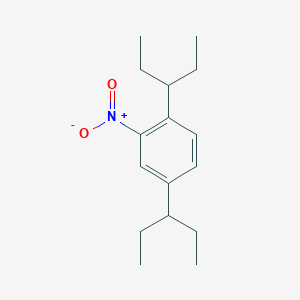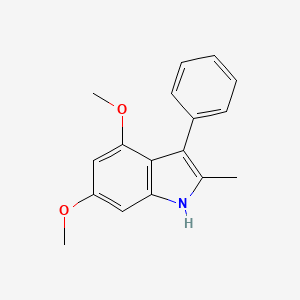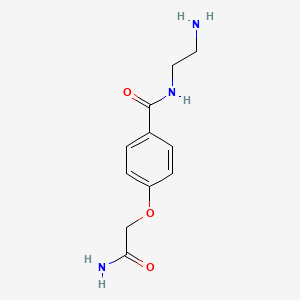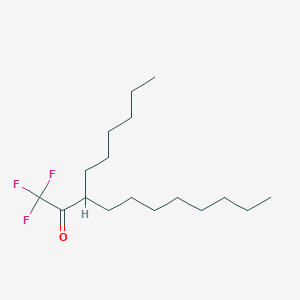
Pentafluorophenyl 4-(acryloylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentafluorophenyl 4-(acryloylamino)benzoate is a chemical compound that combines the properties of pentafluorophenyl and acryloylamino groups with a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl 4-(acryloylamino)benzoate typically involves the esterification of 4-(acryloylamino)benzoic acid with pentafluorophenol. This reaction can be catalyzed by various agents, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), under anhydrous conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Pentafluorophenyl 4-(acryloylamino)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Polymerization: The acryloyl group can participate in radical polymerization, forming polymers with unique properties.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols, typically reacting under mild conditions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Polymerization: The major products are polymers with repeating units derived from the acryloyl group.
Hydrolysis: The products are 4-(acryloylamino)benzoic acid and pentafluorophenol.
Aplicaciones Científicas De Investigación
Pentafluorophenyl 4-(acryloylamino)benzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used to create polymers with specific properties, such as high thermal stability and chemical resistance.
Pharmaceuticals: It may be used in the development of drug delivery systems or as a precursor for bioactive compounds.
Bioconjugation: The reactive pentafluorophenyl group allows for the conjugation of biomolecules, facilitating the study of biological processes.
Mecanismo De Acción
The mechanism of action of Pentafluorophenyl 4-(acryloylamino)benzoate depends on its application:
Nucleophilic Substitution: The pentafluorophenyl group acts as a leaving group, facilitating the substitution reaction.
Polymerization: The acryloyl group undergoes radical polymerization, forming covalent bonds with other monomers.
Bioconjugation: The pentafluorophenyl group reacts with nucleophilic sites on biomolecules, forming stable covalent bonds.
Comparación Con Compuestos Similares
Similar Compounds
Pentafluorophenyl Benzoate: Similar in structure but lacks the acryloyl group, limiting its polymerization potential.
Acryloyl Chloride: Contains the acryloyl group but lacks the pentafluorophenyl moiety, making it less reactive in nucleophilic substitution.
4-(Acryloylamino)benzoic Acid: Similar but lacks the ester linkage, affecting its solubility and reactivity.
Uniqueness
Pentafluorophenyl 4-(acryloylamino)benzoate is unique due to the combination of the highly reactive pentafluorophenyl group and the polymerizable acryloyl group. This dual functionality allows for a wide range of applications in different fields, making it a versatile compound for scientific research.
Propiedades
Número CAS |
874478-20-3 |
|---|---|
Fórmula molecular |
C16H8F5NO3 |
Peso molecular |
357.23 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl) 4-(prop-2-enoylamino)benzoate |
InChI |
InChI=1S/C16H8F5NO3/c1-2-9(23)22-8-5-3-7(4-6-8)16(24)25-15-13(20)11(18)10(17)12(19)14(15)21/h2-6H,1H2,(H,22,23) |
Clave InChI |
IDZBXRGCYHFYQJ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NC1=CC=C(C=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol](/img/structure/B14197603.png)
![1,2-Dimethoxy-3-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B14197607.png)
![4-methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14197608.png)

![5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B14197617.png)


![Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B14197648.png)

![(Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B14197655.png)

![4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197674.png)
